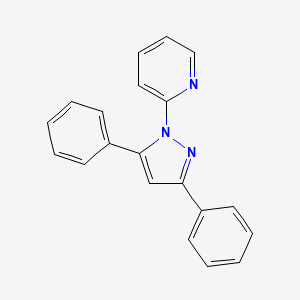

2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine

Description

Significance of Pyrazole (B372694) and Pyridine (B92270) Heterocycles in Contemporary Chemistry

Pyrazole and pyridine are two of the most prominent classes of nitrogen-containing heterocycles, each possessing a unique profile of reactivity and utility that makes them indispensable in modern chemistry.

Pyrazole , a five-membered aromatic ring with two adjacent nitrogen atoms, is a versatile building block. mdpi.com One nitrogen atom is pyrrole-like (acidic), while the other is pyridine-like (basic), conferring amphoteric properties upon the ring. nih.gov This structure is a key component in numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. nih.govresearchgate.net The success of pyrazole-containing drugs has solidified its status as a privileged scaffold in medicinal chemistry. researchgate.net

Pyridine , a six-membered aromatic heterocycle, is an analog of benzene (B151609) containing one nitrogen atom. Its basicity and stability make it a common solvent and reagent in organic synthesis. mdpi.com In medicinal chemistry, the pyridine ring is a fundamental pharmacophore found in a multitude of approved drugs. researchgate.net It serves as a crucial scaffold in the development of agents for various diseases, with notable efficacy in anticancer research due to its ability to interact with key biological receptors. researchgate.net

The distinct yet complementary electronic and structural features of these two heterocycles make their combination in a single molecular framework a compelling strategy for designing novel functional molecules.

| Feature | Pyrazole | Pyridine |

|---|---|---|

| Ring Structure | Five-membered aromatic ring | Six-membered aromatic ring |

| Nitrogen Atoms | Two (adjacent, positions 1 and 2) | One |

| Key Chemical Property | Amphoteric (acidic and basic nitrogens) | Weakly basic |

| Primary Role in Medicinal Chemistry | Privileged scaffold for anti-inflammatory, analgesic, antimicrobial, and antitumor agents. nih.gov | Fundamental pharmacophore, especially in anticancer drug development. researchgate.net |

| Role in Coordination Chemistry | Versatile ligand component, capable of various coordination modes. nih.gov | Common N-donor ligand. nih.gov |

Evolution and Research Trajectories of Pyrazolyl-Pyridine Ligands

The strategic fusion of pyrazole and pyridine rings has given rise to a robust class of compounds known as pyrazolyl-pyridine ligands. These are highly sought-after in coordination chemistry, often considered as analogs to the well-studied 2,2'-bipyridine (B1663995) ligands. rsc.org The coordination chemistry of pyrazolyl-based ligands has been a subject of extensive investigation for decades, driven by their capacity to adopt various coordination modes and form stable complexes with a wide array of transition metals. nih.govtandfonline.com

Early research focused on establishing the fundamental coordination behavior of simple pyrazolyl-pyridines. Subsequent investigations have evolved along several key trajectories:

Catalysis: A significant area of research involves the use of metal complexes derived from pyrazolyl-pyridine ligands as catalysts. These have shown promise in a range of organic transformations, including olefin oligomerization and polymerization. nih.govnih.gov The tunability of the ligand's steric and electronic properties allows for fine-control over the catalytic activity and selectivity of the metallic center.

Materials Science: The rigid and predictable coordination geometry of these ligands makes them excellent candidates for constructing supramolecular architectures, coordination polymers, and metal-organic frameworks (MOFs). Researchers are exploring these materials for applications in gas storage, separation, and as switchable materials exhibiting phenomena like spin crossover (SCO).

Photophysics: More recently, pyrazolyl-pyridine ligands have been incorporated into luminescent metal complexes, particularly with copper(I), iridium(III), and platinum(II). nih.gov The goal is to develop new phosphorescent materials with tunable emission properties for applications in areas such as organic light-emitting diodes (OLEDs).

The research trajectory shows a clear progression from fundamental synthesis and coordination studies to the targeted design of functional molecules and materials with specific catalytic, electronic, or photophysical properties.

| Era | Research Focus | Key Applications/Findings |

|---|---|---|

| Late 20th Century | Fundamental Coordination Chemistry | Exploration of diverse coordination modes with various transition metals. nih.gov |

| Early 2000s | Homogeneous Catalysis | Development of catalysts for olefin transformations and other organic reactions. nih.gov |

| 2010s | Materials and Supramolecular Chemistry | Design of spin-crossover (SCO) materials, coordination polymers, and MOFs. |

| Contemporary | Photophysics and Functional Materials | Creation of emissive complexes for OLEDs and advanced sensor applications. nih.gov |

Structural Motif and Core Features of 2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine

The molecular architecture of this compound is defined by the direct covalent linkage between the 2-position of the pyridine ring and the N1 position of the 3,5-diphenyl-substituted pyrazole ring. This arrangement results in a compact and sterically hindered molecule with distinct features that govern its chemical behavior, particularly as a ligand in coordination chemistry.

The core structural features include:

Bidentate N,N-Chelating System: The molecule is an archetypal N,N-bidentate ligand. It forms a stable five-membered chelate ring upon coordination to a metal ion through the nitrogen atom of the pyridine ring and the sp²-hybridized N2 atom of the pyrazole ring. This chelating ability is a hallmark of the pyrazolyl-pyridine ligand family.

Steric Encumbrance: The two phenyl groups attached to the C3 and C5 positions of the pyrazole ring introduce significant steric bulk. This steric hindrance is a critical feature that influences the ligand's coordination geometry, the stability of its metal complexes, and the accessibility of the coordinated metal center to substrates in potential catalytic applications. Due to steric strain, the phenyl rings are typically twisted out of the plane of the central pyrazole ring. In analogous 3,5-diphenylpyrazole (B73989) structures, dihedral angles between the phenyl and pyrazole rings can vary significantly.

Rigid Ligand Backbone: The direct bond between the pyridine and pyrazole rings, without a flexible linker (such as the methylene (B1212753) group found in related ligands), creates a relatively rigid backbone. tandfonline.com This rigidity imparts conformational pre-organization, which can be advantageous in forming well-defined and stable coordination complexes.

These structural characteristics—a rigid bidentate core flanked by bulky phenyl substituents—make this compound a ligand capable of enforcing specific coordination geometries and electronic environments upon a metal center.

Structure

3D Structure

Properties

CAS No. |

76211-98-8 |

|---|---|

Molecular Formula |

C20H15N3 |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

2-(3,5-diphenylpyrazol-1-yl)pyridine |

InChI |

InChI=1S/C20H15N3/c1-3-9-16(10-4-1)18-15-19(17-11-5-2-6-12-17)23(22-18)20-13-7-8-14-21-20/h1-15H |

InChI Key |

NJTFZAIQMJIJBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of Pyrazolyl Pyridine Systems

General Synthetic Routes to Pyrazolyl-Pyridine Ligands

The creation of pyrazolyl-pyridine ligands is a cornerstone of coordination chemistry, owing to their versatile chelating properties. The synthetic strategies are typically designed to first construct the individual heterocyclic rings, which are then joined. The order of these steps can be varied to achieve the desired substitution pattern.

The most prevalent and historically significant method for synthesizing the pyrazole (B372694) ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. This approach, often referred to as the Knorr pyrazole synthesis, is a robust and high-yielding pathway to a wide array of substituted pyrazoles.

The fundamental reaction involves the nucleophilic attack of the hydrazine on the two carbonyl carbons of the diketone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. When an unsymmetrical 1,3-diketone is used with a substituted hydrazine, a mixture of two regioisomers can be formed. nih.gov

Key aspects of this reaction include:

Reactants : A 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine (e.g., hydrazine hydrate (B1144303), phenylhydrazine, or a heterocyclic hydrazine).

Catalysts : The reaction is often catalyzed by acids (e.g., acetic acid, hydrochloric acid) to activate the carbonyl groups towards nucleophilic attack.

Conditions : Reaction conditions can be modified, from refluxing in a protic solvent like ethanol (B145695) to using microwave irradiation to accelerate the reaction rate. semanticscholar.org

The general mechanism for the acid-catalyzed cyclocondensation is outlined below:

Protonation of one of the carbonyl groups of the 1,3-diketone.

Nucleophilic attack by the terminal nitrogen of the hydrazine on the activated carbonyl carbon.

A subsequent intramolecular nucleophilic attack by the other nitrogen atom on the second carbonyl group.

Dehydration of the resulting heterocyclic intermediate to yield the stable, aromatic pyrazole ring.

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Dibenzoylmethane (B1670423) | Hydrazine Hydrate | Ethanol, Reflux | 3,5-Diphenyl-1H-pyrazole | researchgate.net |

| Acetylacetone | Phenylhydrazine | Acetic Acid, Heat | 1-Phenyl-3,5-dimethylpyrazole | nih.gov |

| 1,3-Diketones | Arylhydrazines | DMSO, K2CO3, Microwave | 1-Aryl-3,5-disubstituted pyrazoles | semanticscholar.org |

Functionalizing a pre-existing pyridine (B92270) ring is a critical step in many synthetic routes, allowing for the introduction of linking points or modulating the electronic properties of the final ligand. Due to the electron-deficient nature of the pyridine ring, it is susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group or upon N-oxide formation. Conversely, electrophilic substitution is challenging and typically requires harsh conditions.

Common strategies for functionalizing the pyridine ring include:

Nucleophilic Aromatic Substitution (SNAr) : Halopyridines, especially those with halogens at the 2- or 4-positions (e.g., 2-chloropyridine, 2-fluoropyridine), are excellent substrates for SNAr reactions. The pyrazole anion, generated by a base, can act as a potent nucleophile to displace the halide and form a C-N bond.

Transition Metal-Catalyzed Cross-Coupling : Modern synthetic chemistry heavily relies on cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form C-N bonds. This involves coupling a halopyridine with the NH group of a pyrazole in the presence of a palladium or copper catalyst, a suitable ligand, and a base.

Direct C-H Functionalization : Emerging methods focus on the direct functionalization of pyridine C-H bonds, which avoids the pre-functionalization step of introducing a halogen. nih.gov Palladium-catalyzed C-H arylation can be used to directly couple pyrazole with pyridine, although regioselectivity can be a challenge. nih.gov

The 3,5-diphenyl-1H-pyrazole core is a common building block for the target compound and its analogues. Its synthesis is a straightforward application of the Knorr pyrazole synthesis. The most common and efficient method involves the cyclocondensation of dibenzoylmethane with hydrazine hydrate.

The reaction is typically carried out by refluxing the two reactants in a solvent such as ethanol, often with a catalytic amount of acid. The symmetry of dibenzoylmethane ensures that only one product isomer is formed.

An alternative route starts from chalcones (α,β-unsaturated ketones). researchgate.net This multi-step process involves the epoxidation of a chalcone (B49325), followed by reaction with hydrazine hydrate and subsequent acid-catalyzed dehydration to yield the 3,5-diphenyl-1H-pyrazole. researchgate.net

| Starting Materials | Key Steps | Advantages | Reference |

|---|---|---|---|

| Dibenzoylmethane, Hydrazine Hydrate | One-step cyclocondensation | High yield, simple procedure, single isomer | researchgate.net |

| Chalcone, Hydrazine Hydrate | Epoxidation, reaction with hydrazine, dehydration | Utilizes readily available chalcone precursors | researchgate.net |

Synthesis of 2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine and Related Analogues

The final assembly of the target compound can be achieved through several distinct pathways, primarily differing in which bond is formed last to connect the two heterocyclic rings.

There are two principal direct routes to this compound:

Route A: Condensation of 2-Hydrazinylpyridine with Dibenzoylmethane

This is a direct application of the Knorr pyrazole synthesis where the pyridine moiety is introduced via the hydrazine component. 2-Hydrazinylpyridine is reacted with dibenzoylmethane in a suitable solvent like ethanol or acetic acid under reflux. The cyclocondensation proceeds to directly form the final product. The symmetric nature of the dibenzoylmethane ensures that no regioisomers are formed with respect to the phenyl groups on the pyrazole ring.

Route B: N-Arylation of 3,5-Diphenyl-1H-pyrazole

This pathway involves the formation of a C-N bond between the N1 position of the pre-synthesized 3,5-diphenyl-1H-pyrazole and the C2 position of a pyridine ring. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.

The pyrazole is first deprotonated with a suitable base (e.g., potassium tert-butoxide, sodium hydride, or potassium carbonate) to form the pyrazolate anion. researchgate.net This anion then acts as a nucleophile, attacking an activated pyridine derivative such as 2-fluoropyridine (B1216828) or 2-chloropyridine. The reaction is typically conducted in a polar aprotic solvent like DMSO or DMF at elevated temperatures. semanticscholar.orgresearchgate.net The higher reactivity of 2-fluoropyridine often allows for milder reaction conditions compared to 2-chloropyridine.

Introducing a flexible methylene (B1212753) (-CH₂-) bridge between the pyrazole and pyridine rings alters the ligand's bite angle and conformational freedom. The synthesis of 2-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]pyridine is typically achieved through an N-alkylation reaction.

The common strategy involves:

Synthesis of 3,5-diphenyl-1H-pyrazole : Prepared as described in section 2.1.3.

N-Alkylation : The 3,5-diphenyl-1H-pyrazole is reacted with 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine. The reaction is carried out in the presence of a base (such as potassium carbonate or sodium hydroxide) in a polar solvent like acetonitrile (B52724) or DMF. The base deprotonates the pyrazole's NH group, and the resulting anion displaces the halide on the picolyl halide to form the desired methylene-bridged product. nih.govresearchgate.net

The structure of the resulting compound, C₂₁H₁₇N₃, has been confirmed by X-ray crystallography, which shows the phenyl ring at the 3-position to be nearly coplanar with the pyrazole ring, while the phenyl ring at the 5-position is significantly twisted due to steric hindrance with the methylenepyridine group. nih.govresearchgate.net

| Pyrazole Precursor | Pyridine Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 3,5-Diphenyl-1H-pyrazole | 2-(Chloromethyl)pyridine hydrochloride | NaOH, H₂O/CH₂Cl₂, Phase Transfer Catalyst | 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine | nih.govresearchgate.net |

Precursor Chemistry and Intermediate Compounds

The formation of the this compound structure is primarily achieved through the cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine. This pathway is a variation of the well-known Paal-Knorr pyrazole synthesis.

The principal precursors for this synthesis are:

1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane): This symmetric β-diketone serves as the three-carbon backbone for the pyrazole ring, ultimately providing the two phenyl substituents at positions 3 and 5.

2-Hydrazinopyridine (B147025): This substituted hydrazine provides the two adjacent nitrogen atoms required for the pyrazole heterocycle and simultaneously introduces the pyridine ring at the N1 position of the pyrazole.

The reaction mechanism proceeds through the initial nucleophilic attack of one of the nitrogen atoms of 2-hydrazinopyridine on one of the carbonyl carbons of dibenzoylmethane. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The process typically involves the formation of a transient hydrazone or enamine intermediate before the final ring-closing and aromatization steps occur.

Alternative precursors can include chalcones (α,β-unsaturated ketones). researchgate.netsemanticscholar.org In this approach, a chalcone derivative reacts with 2-hydrazinopyridine to form a pyrazoline intermediate, which is then oxidized to the corresponding aromatic pyrazole. semanticscholar.org

| Precursor Type | Specific Compound | Role in Synthesis |

|---|---|---|

| β-Diketone | 1,3-Diphenyl-1,3-propanedione | Provides the C3, C4, and C5 atoms and the phenyl substituents for the pyrazole ring. |

| Substituted Hydrazine | 2-Hydrazinopyridine | Provides the N1 and N2 atoms for the pyrazole ring and the N1-pyridyl substituent. |

| Chalcone (Alternative) | 1,3-Diphenylpropenone | Reacts with hydrazine to form a pyrazoline intermediate, which is then oxidized. |

Functionalization and Derivatization Strategies

Functionalization of the pyrazolyl-pyridine scaffold can be achieved either by modifying the precursors before synthesis or by altering the final compound, although the latter is less common for this particular structure.

The substitution at the N1 position of the pyrazole ring is a defining characteristic of this compound. This modification is typically incorporated during the primary synthesis rather than as a post-synthetic derivatization. Two main strategies exist:

Direct Synthesis: As detailed previously, the most direct method involves the reaction of dibenzoylmethane with 2-hydrazinopyridine. In this case, the pyridyl group is introduced at the N1 position from the outset. Varying the hydrazine precursor (e.g., using substituted 2-hydrazinopyridines) allows for the synthesis of a library of N1-modified analogs.

N-Arylation of a Pre-formed Pyrazole: An alternative strategy involves a two-step process. First, 3,5-diphenyl-1H-pyrazole is synthesized from the reaction of dibenzoylmethane and hydrazine hydrate. researchgate.net The resulting pyrazole, which has a proton on the N1 nitrogen, can then undergo an N-arylation reaction with a suitable pyridine derivative, such as 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine). This reaction is often catalyzed by a copper or palladium complex in a process analogous to an Ullmann condensation or Buchwald-Hartwig amination. This method offers modularity, allowing different aryl or heteroaryl groups to be attached to the pyrazole N1 position.

The efficiency of the synthesis of this compound and its derivatives is significantly influenced by the electronic properties of substituents on the aromatic rings of the precursors.

Substituents on the 1,3-Diketone (Dibenzoylmethane):

Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) can decrease the reactivity of the carbonyl groups, potentially slowing down the reaction rate. However, they can stabilize carbocation-like intermediates, which may lead to higher yields in some cases.

Substituents on the Hydrazine (2-Hydrazinopyridine):

Electron-Donating Groups on the pyridine ring increase the nucleophilicity of the hydrazine nitrogens, generally leading to faster reaction rates.

Electron-Withdrawing Groups on the pyridine ring decrease the hydrazine's nucleophilicity, which can hinder the reaction and may require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve acceptable yields.

| Precursor | Substituent Type | Example | Effect on Reactivity/Yield |

|---|---|---|---|

| Dibenzoylmethane | Electron-Withdrawing | 4-Nitro, 4-Chloro | Increases carbonyl electrophilicity; may require optimization of conditions. |

| Dibenzoylmethane | Electron-Donating | 4-Methoxy, 4-Methyl | Decreases carbonyl electrophilicity; may require longer reaction times. |

| 2-Hydrazinopyridine | Electron-Withdrawing | 5-Nitro | Decreases hydrazine nucleophilicity; generally lowers reaction rate and yield. |

| 2-Hydrazinopyridine | Electron-Donating | 4-Methyl | Increases hydrazine nucleophilicity; generally improves reaction rate. |

Modern synthetic strategies often aim to increase efficiency by combining multiple reaction steps into a single operation, thereby avoiding the isolation of intermediates.

Multi-component Reactions (MCRs): While a direct three-component synthesis for this compound is not commonly reported, analogous 1,3,5-trisubstituted pyrazoles can be synthesized via MCRs. For instance, a one-pot reaction involving an aldehyde, a ketone, and a hydrazine can generate the pyrazole core. nih.gov A hypothetical MCR for the target compound could involve the in-situ formation of a chalcone from benzaldehyde (B42025) and acetophenone, which then reacts with 2-hydrazinopyridine in the same pot.

Cascade Synthesis from Chalcones: A highly efficient one-pot approach for synthesizing 3,5-diphenyl-1H-pyrazoles involves the reaction of chalcones with hydrazine. semanticscholar.org This method can be adapted by using 2-hydrazinopyridine. The process begins with the Michael addition of the hydrazine to the α,β-unsaturated ketone system of the chalcone, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the final aromatic pyrazole. Some protocols utilize environmentally benign methods like mechanochemical ball milling to achieve high yields in short reaction times without the need for solvents. semanticscholar.org This approach combines several steps (addition, cyclization, aromatization) into a single, efficient operation.

Structural Elucidation and Conformational Analysis of Pyrazolyl Pyridine Scaffolds

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for confirming the identity and purity of synthesized pyrazolyl-pyridine compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular framework of pyrazolyl-pyridines by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

For compounds within this class, the ¹H NMR spectra typically display a series of signals in the aromatic region, generally between δ 7.0 and 9.0 ppm. For instance, in a related compound, 3,5-Diphenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-5-ol, complex multiplets for the aromatic protons appear in a range from 7.15 to 8.00 ppm nih.gov. The protons of the pyridine (B92270) and phenyl rings exhibit distinct multiplets, with their precise chemical shifts and coupling patterns being dependent on their position and the electronic effects of adjacent substituents.

In ¹³C NMR spectroscopy, the carbon atoms of the pyrazole (B372694), pyridine, and phenyl rings resonate in the aromatic region, typically from δ 110 to 160 ppm. Studies on related 1,3,5-aryl-substituted pyrazoles show that the chemical shifts of the pyrazole ring carbons, particularly C4, are sensitive to the electronic nature of the substituents on the flanking phenyl rings researchgate.net. For pyrazole derivatives, characteristic signals for the C3 and C5 carbons of the pyrazole ring are expected to appear downfield due to their attachment to nitrogen atoms and phenyl groups mdpi.com. The specific chemical shifts provide a carbon fingerprint of the molecule, confirming the connectivity of the heterocyclic and aromatic rings.

Table 1: Representative ¹H and ¹³C NMR Data for Related Pyrazolyl Scaffolds Note: Data below is for analogous compounds and serves to illustrate expected chemical shift ranges.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic Protons (Phenyl, Pyridine) | 7.00 - 9.00 | nih.gov |

| ¹³C | Aromatic Carbons (Phenyl, Pyridine) | 110 - 160 | researchgate.net |

Infrared (IR) spectroscopy is used to identify the characteristic functional groups and vibrational modes of the molecular structure. The IR spectrum of a pyrazolyl-pyridine scaffold is dominated by absorptions arising from the aromatic rings.

Key vibrational bands include:

C=C and C=N Stretching: Strong to medium intensity bands are typically observed in the 1615–1400 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the phenyl and pyridine rings and the carbon-nitrogen bonds of the pyrazole and pyridine rings. For example, related pyrazole compounds exhibit characteristic C=N and C=C absorption bands between 1570 and 1615 cm⁻¹ mdpi.com.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹ (e.g., 3028-3061 cm⁻¹) nih.gov.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings are found in the 900–675 cm⁻¹ region, and the pattern of these bands can sometimes provide information about the substitution pattern of the phenyl rings.

Table 2: Typical Infrared Absorption Bands for Pyrazolyl-Pyridine Scaffolds

| Wavenumber (cm⁻¹) | Vibration Type | Ring System | Reference |

|---|---|---|---|

| > 3000 | Aromatic C-H Stretch | Phenyl, Pyridine | nih.gov |

| 1615 - 1400 | C=C and C=N Stretch | Phenyl, Pyridine, Pyrazole | nih.govmdpi.com |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues about the compound's structure and stability. Under electrospray ionization (ESI) or other soft ionization techniques, the molecular ion peak [M+H]⁺ is typically the most prominent feature.

The fragmentation patterns of heterocyclic systems like pyrazoles can be complex. Studies on related nitrogen-containing heterocycles, such as tetrazoles, indicate that a common primary fragmentation pathway involves the elimination of a stable N₂ molecule mdpi.com. While pyrazoles are more stable, fragmentation may still proceed through the cleavage of the pyrazole ring or the loss of substituents from the phenyl or pyridine rings. The precise fragmentation pathway helps to confirm the arrangement of the different structural units within the molecule.

X-ray Crystallography Studies of Pyrazolyl-Pyridine Ligands and Complexes

The crystal structure of the closely related analogue, 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine, has been determined, offering significant insight into the likely solid-state conformation of pyrazolyl-pyridine scaffolds. nih.govresearchgate.net This compound crystallizes in a monoclinic system, and its structural parameters have been precisely measured. nih.gov The determination of its crystal structure confirms the connectivity of the pyrazole, phenyl, and pyridine rings via the methylene (B1212753) linker. nih.govresearchgate.net

Table 3: Crystallographic Data for 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₁H₁₇N₃ | nih.gov |

| Formula Weight | 311.38 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | |

| a (Å) | 12.5776 (8) | nih.gov |

| b (Å) | 16.531 (1) | nih.gov |

| c (Å) | 7.9421 (5) | nih.gov |

| β (°) | 97.759 (1) | nih.gov |

| Volume (ų) | 1636.21 (18) | nih.gov |

Analysis of the crystal structure of 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine reveals important details about the relative orientations of the aromatic rings. nih.govresearchgate.net The degree of planarity or twist between the rings is described by dihedral angles.

A key finding is the significant difference in the orientation of the two phenyl groups attached to the pyrazole core. The phenyl ring at the 3-position of the pyrazole is nearly coplanar with the pyrazole ring, exhibiting a small dihedral angle of just 4.04 (5)°. nih.govresearchgate.net In contrast, the phenyl ring at the 5-position is substantially twisted out of the pyrazole plane, with a much larger dihedral angle of 50.22 (3)°. nih.govresearchgate.net This pronounced twist is attributed to steric hindrance between the phenyl group at the 5-position and the adjacent methylenepyridine substituent at the N1 position of the pyrazole ring. nih.govresearchgate.net

Table 4: Key Dihedral Angles in 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine

| Rings Involved | Dihedral Angle (°) | Conformation | Reference |

|---|---|---|---|

| Phenyl (at C3) and Pyrazole | 4.04 (5) | Nearly Coplanar | nih.govresearchgate.net |

Conformation of Flexible Linkers (e.g., Methylene Bridge)

In the case of 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine, a closely related structure featuring a methylene linker, detailed crystallographic analysis reveals a non-planar arrangement of the constituent rings. nih.govresearchgate.net A notable conformational feature is the significant difference in the orientation of the two phenyl groups attached to the pyrazole core. The phenyl ring at the 3-position of the pyrazole is observed to be nearly coplanar with the pyrazole ring itself, exhibiting a very small dihedral angle. nih.govresearchgate.net Conversely, the phenyl group at the 5-position is substantially twisted out of the plane of the pyrazole ring. nih.govresearchgate.net

This pronounced twisting is attributed to steric hindrance between the phenyl group at position 5 and the methylenepyridine moiety linked to the pyrazole nitrogen (N1). researchgate.net To minimize this steric clash, the molecule adopts a conformation where the C5-phenyl group is rotated by approximately 50 degrees. nih.govresearchgate.net This demonstrates how flexible linkers accommodate steric demands, leading to specific and often complex three-dimensional structures. In other pyrazolyl-pyridine compounds with methylene linkers, the pyrazolyl groups have been observed to be nearly perpendicular to the central pyridine ring. nih.gov

| Inter-ring Relationship | Dihedral Angle (°) | Reference |

| Phenyl (at C3) vs. Pyrazole Ring | 4.04 (5) | nih.govresearchgate.net |

| Phenyl (at C5) vs. Pyrazole Ring | 50.22 (3) | nih.govresearchgate.net |

| Pyrazolyl Group 1 vs. Pyridine Ring | 87.77 (8) | nih.gov |

| Pyrazolyl Group 2 vs. Pyridine Ring | 85.73 (7) | nih.gov |

Table 1: Selected dihedral angles from crystallographic data of pyrazolyl-pyridine scaffolds with methylene linkers.

Stereochemical Considerations and Isomerism

The 2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine scaffold can exhibit several forms of isomerism, which are critical to understanding its chemical behavior and potential applications. These include tautomerism and stereoisomerism, particularly atropisomerism.

Tautomerism: Pyrazole-containing compounds are known to exhibit prototropic tautomerism, where a hydrogen atom migrates between the nitrogen atoms of the pyrazole ring. nih.govfu-berlin.de For unsymmetrically substituted pyrazoles, this leads to the existence of two different tautomeric forms. researchgate.net In the context of N-substituted pyrazolyl-pyridines, particularly those with functional groups like hydroxyls, additional tautomeric forms can arise, potentially stabilized by intramolecular hydrogen bonds with the pyridine nitrogen atom. clockss.orgnih.gov The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents. nih.govclockss.org

Stereoisomerism (Atropisomerism): A key stereochemical feature of the this compound scaffold is the potential for atropisomerism. nih.gov Atropisomerism is a form of axial chirality that arises from hindered rotation (high rotational barrier) around a single bond, leading to stereoisomers that can be isolated. researchgate.net In this scaffold, several bonds could have restricted rotation:

The N1(pyrazole)–C2(pyridine) bond.

The C3(pyrazole)–C(phenyl) bond.

The C5(pyrazole)–C(phenyl) bond.

The steric bulk of the ortho-hydrogens on the pyridine ring and the phenyl group at C5 of the pyrazole can create a significant energy barrier to rotation around the N-C pivot bond. Similarly, the interaction between the phenyl groups and the pyridine ring can restrict rotation around the C-C bonds connecting them to the pyrazole core. If this rotational barrier is sufficiently high, the molecule will exist as a pair of non-superimposable, slowly interconverting enantiomers (atropisomers). nih.gov The construction of such axially chiral arylpyrazoles is an area of active research. researchgate.netrsc.org The stability of atropisomers varies widely and can be a critical factor in molecular recognition and biological activity. nih.gov

Coordination Chemistry of 2 3,5 Diphenyl 1h Pyrazol 1 Yl Pyridine and Its Metal Complexes

Ligand Design Principles and Coordination Modes

The design of 2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine as a ligand is predicated on its ability to form stable chelate complexes with metal ions. Its structural framework allows for specific and predictable coordination behavior.

This compound typically functions as a neutral bidentate ligand. Coordination with a metal center occurs through two nitrogen donor atoms: the nitrogen atom of the pyridine (B92270) ring and the N2-nitrogen atom of the pyrazole (B372694) ring. This N,N-bidentate chelation is a common and stable coordination mode for pyridyl-pyrazole based ligands. rsc.orgnih.gov This mode of binding is favored as it leads to the formation of a thermodynamically stable five-membered ring structure involving the metal center.

A defining characteristic of this compound is the presence of bulky phenyl substituents at the 3 and 5 positions of the pyrazole ring. These groups exert a significant steric influence on the coordination environment. Structural analysis of the related ligand 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine shows that the phenyl ring at the 3-position is nearly coplanar with the pyrazole ring, while the phenyl ring at the 5-position is twisted at a significant dihedral angle (50.22°) due to steric conflict. nih.govresearchgate.net This inherent steric crowding has profound implications for complexation. Research on the similar, sterically demanding ligand 1,2-Bis[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]benzene has shown that the large steric size of the phenyl substituents can prevent the formation of metal complexes that are readily formed with less crowded analogues. nih.govresearchgate.net This steric hindrance can dictate the coordination number, geometry, and even the feasibility of complex formation with certain metal ions.

Complexation with Transition Metals

The electronic and steric properties of this compound make it a candidate for complexation with various transition metals, with notable research focusing on palladium(II) and zinc(II).

The formation of palladium(II) complexes with pyrazole-based ligands is well-documented, often resulting in square planar geometries. nih.govacs.orguomustansiriyah.edu.iq However, the synthesis of palladium(II) complexes with the sterically encumbered this compound ligand presents significant challenges. The substantial steric bulk of the two phenyl groups on the pyrazole ring can hinder the approach of the ligand to the palladium center. nih.govresearchgate.net Studies on the closely related 1,2-Bis[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]benzene ligand demonstrated that it fails to form palladium complexes similar to those of less sterically crowded poly(pyrazol-1-ylmethyl)benzenes, a difficulty attributed directly to the phenyl substituents. nih.govresearchgate.net Therefore, while palladium complexes with N,N-bidentate pyridyl-pyrazole ligands are known, the specific case of the diphenyl-substituted ligand is dominated by steric constraints that may prevent simple complexation or lead to distorted or unusual coordination geometries if complexes are formed.

Zinc(II) complexes with pyrazole-based ligands have been synthesized and characterized, often exhibiting tetrahedral or distorted tetrahedral geometries. nih.govresearchgate.net For instance, the reaction of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole with zinc chloride yields a mononuclear complex with a distorted ZnN2Cl2 tetrahedral structure. nih.gov Attempts to synthesize and crystallize zinc complexes with the related 2-(3,5-diphenylpyrazol-1-ylmethyl)pyridine have also been reported. nih.govresearchgate.net Given zinc(II)'s flexible coordination sphere, it can accommodate sterically demanding ligands. It is expected that this compound would coordinate to Zn(II) in a bidentate fashion, though the steric pressure from the phenyl groups would likely lead to a distorted geometry around the metal center.

Interactive Data Table: Crystallographic Data for the Related Ligand 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine nih.gov

The following table summarizes key crystal structure data for a ligand closely related to the title compound, illustrating the steric influence of the diphenylpyrazole moiety.

| Parameter | Value |

| Chemical Formula | C₂₁H₁₇N₃ |

| Molecular Weight | 311.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5776 (8) |

| b (Å) | 16.531 (1) |

| c (Å) | 7.9421 (5) |

| β (°) | 97.759 (1) |

| Volume (ų) | 1636.21 (18) |

| Dihedral Angle C1 Phenyl-Pyrazole (°) | 4.04 (5) |

| Dihedral Angle C10 Phenyl-Pyrazole (°) | 50.22 (3) |

Copper(I) and Copper(II) Complexes

While the coordination chemistry of pyrazolyl-pyridine ligands with copper ions is an active area of research, specific studies detailing the synthesis and structural characterization of copper(I) and copper(II) complexes with the precise ligand This compound are not extensively documented in the reviewed literature. However, research on closely related structures provides insight into the potential coordination behavior.

For instance, studies on copper complexes with ligands such as 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4,6-diphenylpyrimidine have been reported. In these complexes, the ligand coordinates to the copper atom in a bidentate fashion through a pyrazole nitrogen and a pyrimidine (B1678525) nitrogen atom. Depending on the oxidation state of the copper and the co-ligands present, different coordination geometries are observed. For Cu(II) complexes with halide co-ligands (Cl⁻, Br⁻), a distorted tetrahedral geometry is common. In contrast, a Cu(I) complex incorporating the same ligand with a bromide and an acetonitrile (B52724) co-ligand also adopts a distorted tetrahedral coordination environment.

The electronic and steric properties of the phenyl substituents on the pyrazole ring are expected to play a significant role in the structure and stability of any potential copper complexes of this compound. These bulky groups can influence the ligand's conformation and the accessibility of the metal center, potentially impacting catalytic activity or photophysical properties.

Iron(II) Complexes and Spin-State Behavior of Related Ligands

Iron(II) complexes containing N-heterocyclic ligands are particularly renowned for their spin-crossover (SCO) behavior, a phenomenon where the spin state of the central metal ion transitions between a low-spin (LS, S=0) and a high-spin (HS, S=2) state in response to external stimuli like temperature, pressure, or light. While there is a lack of specific data on iron(II) complexes of this compound, the broader family of 2,6-bis(pyrazol-1-yl)pyridine (bpp) and related ligands offers a wealth of information on this topic. nih.govnih.gov

For example, in complexes of the type [Fe(L)₂]²⁺, where L is a tridentate pyrazolyl-pyridine ligand, the geometry of the ligand, particularly the chelate bite angle, can impose significant distortions on the coordination sphere. whiterose.ac.uk Such distortions can destabilize the LS state and favor the HS state. mdpi.com Research on various 2,6-di(pyrazol-3-yl)pyridine complexes has shown that bulky substituents, such as phenyl groups, can induce a highly distorted coordination environment around the iron(II) center, effectively "locking" the complex in the high-spin state across a wide range of temperatures. mdpi.com This effect is often attributed to steric clashes that prevent the contraction of Fe-N bonds required for the transition to the LS state.

| Related Ligand System | Observed Iron(II) Spin-State Behavior | Key Influencing Factors |

| 2,6-bis(1H-pyrazol-1-yl)pyridine (BPP) | Often exhibits thermal spin-crossover (SCO). nih.gov | Moderate ligand field strength; amenable to functionalization. nih.gov |

| 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine | Guest-modulated SCO; reversible tuning of the spin state via solvent absorption/desorption. nih.gov | Flexibility of ester substituents; formation of channels in the crystal structure. nih.gov |

| 2,4-di(pyrazol-1-yl)-1,3,5-triazine derivatives | Consistently high-spin. whiterose.ac.uk | Ligand geometry (narrowed bite angle) imposes a high-spin state regardless of electronic properties. whiterose.ac.uk |

| 2,6-di(1-phenyl-5-hydroxy-1H-pyrazol-3-yl)pyridine | Locked in high-spin state. mdpi.com | Highly distorted coordination environment induced by phenyl groups. mdpi.com |

Other Late Transition Metal Complexation

The versatility of pyrazolyl-pyridine ligands extends to complexation with a variety of other late transition metals, including ruthenium, rhodium, and palladium.

Rhodium(III) Complexes: Research on the complexation of a structurally similar ligand, 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4,6-diphenylpyrimidine, with RhCl₃ has led to the formation of rhodium(III) complexes. researchgate.netresearchgate.net In these compounds, the ligand coordinates to the rhodium center, and the resulting complexes have been shown to exhibit luminescence, with emission properties influenced by the substituents on the pyrazole ring. researchgate.net

Ruthenium(II) Complexes: Substituted pyrazolyl-pyridines have been used to synthesize both hetero- and homoleptic ruthenium(II) complexes. nih.gov For instance, ligands like 1-substituted-3-(2-pyridinyl)-4,5,6,7-tetrahydroindazoles form stable complexes of the type [Ru(bpy)₂(L)]²⁺, [Ru(bpy)(L)₂]²⁺, and [Ru(L)₃]²⁺ (where bpy = 2,2'-bipyridine). The substituents on the pyrazole ring play a crucial role in directing the stereochemistry of the resulting complexes, leading to the selective formation of specific isomers (e.g., meridional or facial). nih.gov

Palladium(II) Complexes: Pyrazole-based ligands are also effective in forming stable complexes with palladium(II). nih.govrsc.org These complexes often feature a square planar geometry around the palladium center. The catalytic activity of such complexes has been explored in various organic transformations, including Suzuki-Miyaura cross-coupling reactions. rsc.org The specific nature of the pyrazole and pyridine substituents can significantly influence the catalytic efficiency. rsc.org

Supramolecular Assembly and Metal-Organic Frameworks

The solid-state structures of coordination compounds are governed by a combination of the coordination geometry of the metal center and a variety of non-covalent interactions. These interactions are crucial in crystal engineering, dictating the packing of molecules and the formation of higher-order supramolecular assemblies. worktribe.com

Role of Hydrogen Bonding and π-π Stacking in Solid-State Structures

Weak, non-covalent interactions are fundamental to the stabilization of crystal structures and the formation of supramolecular assemblies. mdpi.comresearchgate.net For pyridine- and pyrazole-based coordination compounds, hydrogen bonding and π-π stacking are particularly important.

Hydrogen Bonding: The pyrazole N-H group, when present and uncoordinated, is an effective hydrogen bond donor. It can form N-H···N or N-H···X (where X is an anionic counter-ion like Cl⁻ or O from an acetate (B1210297) ligand) hydrogen bonds, linking complex units into extended chains or sheets. rsc.org In complexes containing coordinated or lattice solvent molecules like water, O-H···N and O-H···O hydrogen bonds create intricate networks that further stabilize the crystal packing. mdpi.comconicet.gov.ar

| Interaction Type | Description | Role in Solid-State Structures of Related Pyrazolyl-Pyridine Systems |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (e.g., N, O, Cl). | Links discrete complex molecules into chains or sheets; crucial for the stabilization of supramolecular assemblies. rsc.orgnih.govcsic.es |

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | Influences molecular packing, often leading to columnar or layered structures; can affect electronic and photophysical properties. rsc.orgresearchgate.netrsc.org |

| C-H···π Interactions | A weak hydrogen bond where a C-H group acts as the donor and a π-system as the acceptor. | Contributes to the overall stability of the crystal packing and helps in the formation of layered architectures. mdpi.comnih.gov |

| Anion-π Interactions | Electrostatic interaction between an anion and the electron-deficient face of a π-system. | Can stabilize layered assemblies and influence the orientation of anions within the crystal lattice. mdpi.comresearchgate.net |

Catalytic Applications of Metal Complexes Derived from Pyrazolyl Pyridine Ligands

Olefin Transformations and Polymerization Catalysis

Pyrazolyl-based transition metal complexes have demonstrated significant utility as catalysts in a variety of olefin transformations. nih.govresearchgate.net The modular nature of pyrazolyl-pyridine ligands allows for the fine-tuning of the catalyst's properties to control activity and selectivity in processes like polymerization, metathesis, and hydroformylation.

Palladium complexes featuring (pyrazol-1-ylmethyl)pyridine ligands with varying substituents have been explored as catalysts for ethylene (B1197577) polymerization. researchgate.net For instance, palladium(II) complexes with 3,5-dimethyl- and 3,5-di-tert-butyl-substituted (pyrazol-1-ylmethyl)pyridine ligands are known to be active for ethylene polymerization reactions. researchgate.net The 3,5-diphenyl analogue, specifically dichlorido{2-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]pyridine}palladium(II), has also been synthesized and investigated in this context. researchgate.net

Upon activation with a co-catalyst such as methylaluminoxane (B55162) (MAO), these palladium complexes form active catalysts for the polymerization of ethylene. uj.ac.zauj.ac.za The catalytic activity and the properties of the resulting polyethylene (B3416737) are significantly influenced by the structure of the palladium complex. uj.ac.za Generally, these catalysts produce high-density linear polyethylene (HDPE). uj.ac.za The reaction conditions, including the co-catalyst concentration and temperature, play a crucial role. For example, in related pyridine (B92270) linker pyrazolyl palladium systems, the optimal co-catalyst to catalyst ratio was found to be 3000:1, with catalyst activity decreasing at temperatures above 40 °C due to deactivation. uj.ac.za The steric bulk provided by the diphenyl substituents on the pyrazole (B372694) ring can influence the rate of polymerization and the molecular weight of the polymer by affecting the approach of the ethylene monomer to the palladium center. mdpi.com

Table 1: Ethylene Polymerization with Pyrazolyl-Pyridine Palladium Catalysts This table is interactive. Click on the headers to sort the data.

| Catalyst Precursor | Co-catalyst | Polymer Product | Key Findings | Reference |

|---|---|---|---|---|

| [PdCl2(3,5-R2-pz-CH2-py)] (R=Me, tBu) | MAO | HDPE | Active for ethylene polymerization. | researchgate.net |

| [{RR′pz(CO)}2py]PdCl2 (R,R'=tBu, Me) | MAO | HDPE | Activity decreases above 40°C. Optimum [MAO]/[Pd] = 3000. | uj.ac.za |

| [Pd(L)2Cl2] (L=(pyrazol-1-yl)carbonyl) | MAO | HDPE | Ligand structure affects catalyst activity and polymer properties. | uj.ac.za |

Olefin Metathesis: Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. While ruthenium-based catalysts (e.g., Grubbs' catalysts) are most common, the presence of N-heteroaromatic moieties such as pyridines and pyrazoles on the olefin substrate can sometimes lead to catalyst deactivation through coordination to the metal center. beilstein-journals.orgnih.gov However, strategic design can overcome this. Methodologies have been developed for the cross-metathesis (CM) of olefins containing various N-heteroaromatics, including pyridines and pyrazoles, to form a range of disubstituted olefins. beilstein-journals.org This indicates that metal complexes can be designed to tolerate or even utilize the coordination of such ligands in metathesis reactions.

Hydroformylation: Hydroformylation, or oxo synthesis, is a key industrial process for producing aldehydes from alkenes. researchgate.net Rhodium complexes are often employed as catalysts, and the ligand sphere is critical for controlling activity and regioselectivity (i.e., the ratio of linear to branched aldehydes). doi.org Pyrazolyl and pyridine-containing ligands have been used in rhodium-catalyzed hydroformylation. researchgate.netresearchgate.net For example, rhodium complexes with thiolato–pyrazolate bridges have been shown to be active precursors for the hydroformylation of styrene. doi.org While some pyrazolyl-pyridine rhodium catalysts have shown regioselectivity similar to that of rhodium catalysts without specific ligands, the potential for tuning the ligand structure, such as by introducing bulky phenyl groups, offers a pathway to improved performance. researchgate.netresearchgate.net The electronic properties of N-pyrrolyl substituents in related phosphine (B1218219) ligands have been shown to significantly improve catalyst activity and selectivity, suggesting that the electronic character of the 2-(3,5-diphenyl-1H-pyrazol-1-yl)pyridine ligand would similarly play a key role. uni-freiburg.de

Heck Reaction and Cross-Coupling Processes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. Nitrogen-donor ligands, including pyrazoles, are present in some highly active non-phosphine palladium catalysts for this reaction. znaturforsch.com Palladium complexes with poly(pyrazol-1-ylmethyl)benzene ligands, which are structurally related to pyrazolyl-pyridines, have been successfully used as catalysts in Heck coupling reactions. znaturforsch.com

These pyrazolyl-based palladium complexes can serve as viable alternatives to traditional palladium-phosphine catalysts, often operating under mild temperatures. znaturforsch.com The coordination of the pyrazolyl-pyridine ligand to the palladium center can stabilize the active catalytic species and influence the efficiency of the reaction. The use of ligands like this compound is anticipated to provide robust catalysts for cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, similar to how other substituted pyridine ligands have been used to create efficient precatalysts. nih.gov The dehydrogenative Heck reaction (DHR), a newer variant, has also seen the use of pyridine as a ligand to promote certain transformations, highlighting the utility of this class of ligands in modern cross-coupling chemistry. mdpi.com

Transfer Hydrogenation Reactions

Transfer hydrogenation is a process where hydrogen is transferred from a donor molecule (e.g., 2-propanol or formic acid) to an acceptor molecule (e.g., a ketone or imine), mediated by a metal complex catalyst. Iron(II) and nickel(II) complexes chelated by ligands such as 2,6-bis(pyrazolyl)pyridine have been investigated as catalysts for the transfer hydrogenation of a range of ketones. rsc.org

The nature of both the metal ion and the ligand structure has a discernible impact on the catalytic activity. rsc.org Ruthenium(II) complexes bearing protic pyrazole ligands have also been shown to promote the transfer hydrogenation of ketones, nitriles, and other unsaturated substrates. nih.gov In these systems, the pyrazole moiety is often directly involved in the catalytic cycle through proton transfer steps. Iridium(III) complexes containing 2-(1H-pyrazol-3-yl)pyridine have been used to catalyze hydrogen evolution from formic acid, a reverse reaction of CO2 hydrogenation, where the azole units play a role in modulating the electron density at the metal center. nih.gov The steric and electronic properties of the this compound ligand would be expected to influence the kinetics and substrate scope of such transfer hydrogenation reactions. rsc.org

Structure-Activity Relationships in Catalysis

The catalytic performance of a metal complex is intimately linked to the structure of its coordinating ligands. In pyrazolyl-pyridine systems, the substituents on both the pyrazole and pyridine rings can be systematically varied to tune the catalyst's properties.

The steric and electronic effects imparted by ligand substituents are critical in determining the activity, selectivity, and stability of a catalyst. nih.govrsc.org

Electronic Effects: The electronic properties of the pyridine and pyrazole rings can be modified by introducing electron-donating or electron-withdrawing groups. nih.gov Electron-donating groups generally increase the electron density on the metal center, which can affect substrate binding and subsequent reaction steps. For example, in a study of Pd(II) complexes with substituted pyridine ligands used for the conversion of nitrobenzene, an increase in reaction yield was observed with more basic (more electron-donating) ligands. nih.gov Conversely, electron-withdrawing groups can make the metal center more electrophilic, which can enhance its reactivity in certain catalytic steps. liv.ac.uk The phenyl groups in this compound have a modest electronic influence but primarily contribute through steric interactions.

Steric Effects: Steric hindrance, or bulk, around the metal center plays a crucial role in catalysis. liv.ac.uk The two phenyl groups on the pyrazole ring of this compound impose significant steric constraints. This can be beneficial in several ways:

It can create a specific coordination pocket that influences substrate selectivity. rsc.org

It can prevent catalyst deactivation pathways, such as the formation of inactive dimeric species.

In polymerization, steric bulk can influence the rate of monomer insertion and the properties of the resulting polymer. researchgate.net

However, excessive steric bulk can also hinder substrate access to the catalytic site, leading to lower activity. nih.gov Therefore, a balance between steric and electronic factors is essential for designing highly efficient catalysts. DFT and solid-angle calculations on related pyrazole-pyridine systems have shown that both steric shielding of the metal ion and electronic effects are significant factors underpinning catalytic reactivity in transfer hydrogenation. rsc.org

Hemilability and Asymmetry in Ligand Design

The design of ligands is a critical aspect of developing effective metal catalysts. For pyrazolyl-pyridine ligands, two important design concepts that influence catalytic activity and selectivity are hemilability and asymmetry.

Hemilability refers to the ability of a multidentate ligand to have one donor arm that can reversibly dissociate from the metal center. This creates a vacant coordination site, facilitating substrate binding and subsequent catalytic transformation. In the context of pyrazolyl-pyridine ligands, the pyridine and pyrazole nitrogen atoms typically form a stable chelate ring with the metal. However, depending on the steric and electronic properties of the ligand and the metal center, one of these bonds can be labile. This is particularly relevant in catalysis, where the generation of a coordinatively unsaturated species is often a key step in the catalytic cycle.

For instance, the unsymmetrical nature and the presence of a convertible N-H group in certain pyrazolyl-pyridyl-pyrazole ligands contribute to their high catalytic activity. A notable example is a Ruthenium(II) complex bearing such a ligand, which exhibited exceptionally high activity in the transfer hydrogenation of ketones. The high turnover frequencies (TOF) achieved were attributed, in part, to the hemilability of the ligand, which facilitates the necessary substrate and reagent coordination/dissociation steps. acs.org

Asymmetry in ligand design is fundamental to enantioselective catalysis, where the goal is to produce one enantiomer of a chiral product preferentially. For 2-(pyrazol-1-yl)pyridine based ligands, chirality can be introduced in several ways:

Introducing chiral centers on the pyridine or pyrazole backbone.

Using a chiral bridge to connect the two heterocyclic rings.

Creating atropisomerism by introducing bulky substituents that hinder free rotation around a single bond.

The innovation of chiral pyridine units (CPUs) has been a significant focus in the development of ligands for asymmetric synthesis. nih.gov A common challenge is balancing the need for steric bulk close to the metal center to induce high enantioselectivity with the potential for this same bulk to limit catalytic activity and substrate scope. nih.gov Modern design concepts, such as creating rigid, fused-ring frameworks with tunable peripheral substituents, aim to overcome this paradox. nih.gov While numerous chiral pyridine-derived ligands have been successfully employed in a wide range of asymmetric reactions, the application of specifically chiral this compound complexes in asymmetric catalysis is an area with potential for further development. nih.govrsc.orgresearchgate.net The principles established for other pyridine-based chiral ligands provide a strong foundation for designing asymmetric versions of pyrazolyl-pyridine catalysts. nih.govresearchgate.net

Metal-Ligand Cooperative Bifunctional Catalysis

Metal-ligand cooperation represents a powerful strategy in catalysis where the ligand is not merely a spectator that tunes the properties of the metal center but actively participates in the reaction mechanism. rsc.org For complexes with protic pyrazole ligands (those containing an N-H group), the pyrazole moiety can act as a bifunctional component, engaging in proton transfer events that are crucial for catalysis. nih.gov

The core principle involves the pyrazole N-H group acting as an internal Brønsted acid/base site in proximity to the metal's Lewis acidic center. Coordination to the metal increases the acidity of the pyrazole N-H proton. nih.gov During a catalytic cycle, this proton can be transferred to a substrate, or a proton can be abstracted from a substrate by the deprotonated pyrazolate form of the ligand. This reversible deprotonation/protonation switches the ligand from a neutral, L-type donor to an anionic, X-type donor, which significantly impacts the electronic properties of the metal center and facilitates key bond-breaking and bond-forming steps. nih.gov

This mode of action is particularly effective in reactions involving proton-coupled electron transfer (PCET). A prime example is the transfer hydrogenation of ketones, where a metal hydride is the hydrogenating agent. The pyrazole N-H group can assist in the delivery of a proton, either concertedly or sequentially with the hydride transfer, lowering the activation energy of the process.

Research on ruthenium(II) complexes with pyrazolyl-pyridyl-pyrazole ligands has demonstrated the remarkable rate enhancement provided by the β-NH functionality of the pyrazole arm in the transfer hydrogenation of acetophenone. acs.org This highlights the synergistic effect of the metal and the ligand working in concert.

| Catalyst Precursor | Substrate | Temp (°C) | TOF (h⁻¹) |

| Ru(II)-pyrazolyl-pyridyl-pyrazole | Acetophenone | 82 | 720,000 |

| Ru(II)- analogous ligand without N-H | Acetophenone | 82 | Lower |

Table 1: Comparison of catalytic activity in the transfer hydrogenation of acetophenone, demonstrating the effect of the pyrazole N-H group. Data derived from related studies. acs.org

Similarly, in the dehydrogenation of formic acid, iridium(III) complexes with 2-(1H-pyrazol-3-yl)pyridine ligands act as efficient catalysts. nih.gov The proposed mechanism involves the deprotonation of the pyrazole, which increases electron donation to the metal center, facilitating the catalytic cycle that releases hydrogen gas. nih.gov The ability of the ligand to participate in proton management is central to the catalyst's efficiency.

This cooperative bifunctional catalysis is a recurring theme in the chemistry of protic pyrazole complexes and is a key design element for creating highly active catalysts for a variety of transformations, including hydrogen evolution, transfer hydrogenation, and bond activation. nih.govnih.govresearchgate.net

Photophysical Properties and Optoelectronic Applications

Absorption and Emission Characteristics of Pyrazolyl-Pyridine Systems

The absorption and emission of light by pyrazolyl-pyridine systems are dictated by electronic transitions between different molecular orbitals. These transitions can be localized on the ligand itself or involve charge transfer between the ligand and a coordinated metal center.

The electronic absorption spectra of pyrazolyl-pyridine ligands are typically characterized by intense absorption bands in the ultraviolet (UV) region. These absorptions are primarily attributed to intraligand (IL) π–π* transitions. rsc.org In a molecule like 2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine, these transitions occur within the aromatic systems of the phenyl, pyrazole (B372694), and pyridine (B92270) moieties. The extensive conjugation across the molecule influences the energy of these transitions. For instance, in related pyrazole-based fluorescent probes, absorption bands can be observed around 336 nm. nih.gov The specific wavelengths and intensities of these transitions are sensitive to the molecular structure and the solvent environment.

When this compound acts as a ligand in a metal complex, new electronic transitions can emerge, most notably Metal-to-Ligand Charge Transfer (MLCT) transitions. rsc.org These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. MLCT bands are typically observed in the visible region of the spectrum and are responsible for the color of many transition metal complexes. rsc.org The energy of the MLCT transition is highly dependent on the nature of the metal ion, its oxidation state, and the coordinating ligand. For example, Ruthenium(II) complexes with related pyridyl-pyrazole ligands exhibit MLCT absorption bands. researchgate.net These charge-transfer phenomena are crucial for applications in areas such as photovoltaics and photocatalysis.

Luminescence and Fluorescence Behavior

Many pyrazolyl-pyridine derivatives exhibit luminescence, emitting light upon excitation. The efficiency and characteristics of this emission are described by parameters such as quantum yield and lifetime, and can be influenced by the surrounding environment.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. rsc.org These parameters are critical for determining the suitability of a compound for applications such as fluorescent sensors or organic light-emitting diodes (OLEDs).

For example, studies on related pyrazoline derivatives have shown quantum yields can be quite high, with some compounds exhibiting values up to 65%. rsc.org The quantum yield and lifetime are intrinsic molecular properties but can be significantly affected by factors such as solvent, temperature, and the presence of quenchers. rsc.orgresearchgate.net

Table 1: Photophysical Data for a Related Pyrazole Derivative

This table presents data for the related compound 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl) pyridine (L) in acetonitrile (B52724), demonstrating the effect of metal ion coordination on its photophysical properties. researchgate.net

| System | Excitation λ (nm) | Emission λ (nm) | Observation |

| Ligand (L) only | 257, 365 | - | Two excitation wavelengths |

| L + La³⁺ | - | 355 | Fluorescence enhancement |

| L + Eu³⁺ | - | 340 | Fluorescence quenching |

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.gov In the context of fluorescence, this manifests as a shift in the emission wavelength. Molecules with a significant difference in dipole moment between their ground and excited states, such as those with intramolecular charge transfer (ICT) character, often exhibit strong solvatochromism. nih.gov

For pyrazolyl-pyridine systems, the nitrogen atoms in the heterocyclic rings can lead to a polar structure, making them susceptible to solvatochromic effects. An increase in solvent polarity typically stabilizes the more polar excited state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. nih.gov This property can be exploited to probe the local environment of the molecule.

Applications in Sensing and Photoresponsive Materials

The sensitivity of the photophysical properties of pyrazolyl-pyridine compounds to their environment makes them excellent candidates for use in chemical sensors and photoresponsive materials.

The coordination of metal ions to the nitrogen atoms of the pyrazole and pyridine rings can significantly alter the electronic structure of the ligand, leading to changes in its absorption and emission properties. This change can be a "turn-on" or "turn-off" response, where fluorescence is either enhanced or quenched. researchgate.net For instance, a related pyrazole derivative, 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl) pyridine, shows fluorescence enhancement upon addition of La³⁺ ions and quenching with Eu³⁺ ions, demonstrating its potential as a selective fluorescent sensor. researchgate.net Similarly, other pyrazoline-based sensors have been developed for the detection of ions like Cd²⁺ through fluorescence quenching.

Photoresponsive materials are materials that change their properties upon exposure to light. Molecules that can undergo reversible photochemical reactions, such as photoisomerization, are key components of such materials. While specific data for this compound in this context is limited, related pyrazolyl-containing systems have been investigated for their photochromic behavior, where irradiation with light induces a color change. This ability to switch states makes them promising for applications in optical data storage, molecular switches, and smart materials.

Proton Sensing Capabilities of Related Pyrazole Complexes

The presence of a proton-responsive N-H group in the pyrazole ring is a key feature that underpins the sensing capabilities of its complexes. mdpi.com Protic pyrazoles are considered versatile ligands because they can position a site that responds to protons within the second coordination sphere of a metal complex. mdpi.com The deprotonation of this N-H unit enhances the pyrazole ligand's function as a stronger sigma-donor, thereby tuning the electronic properties of the metal center. mdpi.com This proton-responsive nature has been harnessed to develop chemosensors.

The emission spectra of certain pyrazole-containing compounds show significant changes upon protonation, making them potentially useful for sensing strongly acidic environments. nih.gov For instance, heteroleptic copper(I) complexes featuring pyrazole-substituted bipyridine ligands have been demonstrated to function as "turn-on" fluorescent sensors for halogen ions. rsc.org The sensing mechanism involves the formation of a hydrogen bond between the halide ion and the acidic proton of the pyrazole N-H group. rsc.org This interaction modulates the photophysical properties of the complex, leading to a detectable change in fluorescence. The fluorescence enhancement of these copper(I) complexes was observed to be in the order of F⁻ < I⁻ < Br⁻ < Cl⁻. rsc.org

Furthermore, pyrazole derivatives have been designed as fluorescent probes for detecting changes in pH. For example, a probe designed by Li et al. to detect aqueous acid showed a decrease in its emission band at 487 nm and the emergence of a new peak at 585 nm as acidity increased. nih.gov This shift is attributed to protonation events involving the pyrazole moiety, which alters the intramolecular charge transfer (ICT) characteristics of the molecule.

Table 1: Examples of Pyrazole-Based Probes and their Sensing Characteristics This table is interactive. You can sort and filter the data.

| Probe/Complex Type | Analyte | Sensing Mechanism | Observed Change | Reference |

|---|---|---|---|---|

| Pyrazolo[4,3-b]pyridine | BF₃ | Intramolecular Charge Transfer (ICT) | Redshift in absorption and emission, fluorescence increase | nih.gov |

| Pyrazole derivative 83 | Acid (H⁺) | Modulation of ICT | New absorption peak at 438 nm, new emission peak at 585 nm | nih.gov |

| Copper(I) complexes with pyrazole-bipyridine ligands | Halide ions (Cl⁻, Br⁻, I⁻) | Hydrogen bonding with pyrazole N-H | Turn-on fluorescence emission | rsc.org |

Photo-Controlled Ligand Release and Photochemical Reactivity

Photo-controlled ligand release is a concept primarily explored in photopharmacology, where light is used as an external trigger to activate or deactivate a therapeutic agent at a specific site. nih.gov This approach often utilizes photoswitchable molecules, such as those based on an azobenzene (B91143) scaffold, which can undergo reversible isomerization between two forms (e.g., cis and trans) upon illumination with specific wavelengths of light. nih.gov This structural change alters the molecule's shape and binding affinity, enabling the controlled release of a ligand from its binding pocket. nih.gov

While the principle of photo-controlled release is well-established, specific applications involving this compound or its direct derivatives are not extensively documented in current literature. However, the fundamental photochemical reactivity of pyrazole complexes suggests potential in this area. Protic pyrazole complexes are known to engage in metal-ligand cooperation and can participate in proton-coupled electron transfer (PCET) processes. mdpi.com These reactions, which involve the transfer of both a proton and an electron, are fundamental to many chemical and biological energy conversion processes and can, in principle, be influenced or initiated by light. The pyrazole N-H group can play a crucial role in these transformations, for instance, by promoting the heterolytic cleavage of bonds in a coordinated substrate through hydrogen bonding. mdpi.com

Potential in Fluorescent Substances and Dyes

Pyrazole derivatives are widely recognized for their applications as fluorescent substances and dyes. globalresearchonline.net Their rigid aromatic structure provides a robust scaffold for creating fluorophores with high quantum yields and stability. The photophysical properties can be readily tuned by chemical modification.

A closely related compound, 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl)pyridine, has been studied as a fluorescent sensor for lanthanide ions. dpi-journals.com This pyrazoline derivative exhibits two excitation wavelengths at 257 nm and 365 nm. dpi-journals.com Upon interaction with different metal ions, it displays distinct fluorescent responses: the addition of La³⁺ ions leads to a fluorescence enhancement effect at an emission wavelength of 355 nm, while the presence of Eu³⁺ results in fluorescence quenching at an emission wavelength of 340 nm. dpi-journals.com This selective response highlights its potential in ion sensing applications.

Boron complexes incorporating pyridine-pyrazolate ligands have also been investigated for their unique fluorescent properties. nih.gov These organoboron complexes can exhibit large Stokes shifts (up to 263 nm) and, in some cases, dual emission. This behavior is attributed to the formation of a twisted intermolecular charge transfer (TICT) state from a locally excited state, making them promising candidates for sensing applications based on hydrogen-bond quenching. nih.gov

The broader family of pyrazole and pyrazoline derivatives has attracted significant interest for optoelectronic applications, including organic light-emitting devices (OLEDs). researchgate.net Some pyrazoline compounds exhibit strong fluorescence in the solid state, a desirable property for device fabrication. researchgate.net For example, a pyrazoline derivative incorporating fluorine atoms was found to emit strong blue light in the solid state with a high fluorescence quantum yield of 41.3%, a phenomenon attributed to the formation of intra- and intermolecular C-H···F bonds that restrict molecular motion and reduce non-radiative decay pathways. researchgate.net

Table 2: Photophysical Data for Selected Pyrazole-Based Compounds This table is interactive. You can sort and filter the data.

| Compound Class | Key Feature | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Application | Reference |

|---|---|---|---|---|---|---|

| 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl)pyridine | Lanthanide Sensing | 257, 365 | 355 (with La³⁺), 340 (with Eu³⁺) | - | Ion Sensor | dpi-journals.com |

| Pyridine-pyrazolate boron complex (P5) | Dual Emission | - | - | up to 263 | Sensing | nih.gov |

| Fluorinated Pyrazoline (PPDPD) | Solid-State Emission | 325-365 | 430 | - | OLEDs | researchgate.net |

Biological Activities and Medicinal Chemistry Research Excluding Clinical Data, Dosage, Safety, Adverse Effects

Antimicrobial Properties

Derivatives of the pyrazole (B372694) and pyridine (B92270) nuclei have demonstrated notable activity against a range of microbial pathogens. neuroquantology.comijrar.org The combination of these two heterocyclic systems in a single molecule, such as in 2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine, often leads to enhanced biological properties. nih.gov

Antibacterial Activity

Pyrazole derivatives have been identified as potent antibacterial agents, showing efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org While specific data for this compound is not extensively detailed in the provided results, the broader class of pyrazolylpyridine and related pyrazole derivatives shows significant promise.

For instance, various pyrazole-derived compounds have exhibited minimum inhibitory concentration (MIC) values as low as 0.78–1.56 μg/mL against Gram-positive strains. nih.gov Hybrid compounds integrating pyrazole with other heterocyclic structures, such as pyrimidine (B1678525) or thiazole, have also been developed as potent anti-MRSA agents with MIC values as low as 4 μg/mL. nih.govnih.gov One study highlighted a pyrazole-clubbed pyrimidine derivative with an MIC of 521 μM against MRSA. acs.org These findings underscore the potential of the pyrazole scaffold in combating bacterial infections.

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound Class | Bacterial Strain | MIC Value | Reference |

|---|---|---|---|

| Naphthyl-substituted pyrazole-hydrazone | S. aureus | 0.78–1.56 μg/mL | nih.gov |

| Tethered thiazolo-pyrazole derivative | MRSA | 4 μg/mL | nih.gov |

| Pyrazole-clubbed pyrimidine derivative | MRSA | 521 μM | acs.org |

| Pyrazole-clubbed pyrimidine derivative | P. aeruginosa | >1000 μM | acs.org |

| Quinazolone Pyridinium derivative | MRSA | 1 μg/mL | mdpi.com |

Antifungal Activity

The pyrazole nucleus is a key component in many compounds exhibiting antifungal properties. jocpr.com Research into pyrazole analogues has led to the discovery of molecules with significant activity against various plant pathogenic fungi. semanticscholar.orgbohrium.com For example, a novel pyrazole derivative demonstrated an EC50 value of 0.0530 µM against F. graminearum, a level of potency comparable to the commercial fungicide pyraclostrobin. semanticscholar.org

Similarly, studies on pyrazoline derivatives, which are structurally related to pyrazoles, have shown activity against yeast-like fungi such as Candida albicans. nih.gov Certain 1,3-diphenyl-1H-pyrazol-5-ols showed strong effects against C. albicans at concentrations as low as 5 μg/mL. nih.gov This highlights the potential of the pyrazole core structure in the development of new antifungal agents.

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

| Compound Class | Fungal Strain | EC50 / MIC Value | Reference |

|---|---|---|---|